![molecular formula C₂₉H₂₆F₃NO₁₁ B1142541 9,10-脱水-8-脱乙酰-8-羧基多柔比星 N-三氟乙酰胺 CAS No. 68168-15-0](/img/new.no-structure.jpg)
9,10-脱水-8-脱乙酰-8-羧基多柔比星 N-三氟乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.
科学研究应用
Pharmacokinetics and Pharmacodynamics
Research involving 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide focuses on understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of Doxorubicin. By studying this compound, researchers aim to elucidate how structural changes affect drug behavior in vivo and in vitro .
Development of Novel Therapeutics
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide serves as a precursor for developing new derivatives with enhanced efficacy and reduced toxicity compared to conventional Doxorubicin. Researchers are exploring modifications that could lead to formulations with improved therapeutic indices .
Drug Resistance Studies
The compound is utilized in studies aimed at overcoming drug resistance associated with conventional chemotherapy agents like Doxorubicin. By understanding the interactions at the molecular level, researchers can design strategies to circumvent resistance mechanisms such as P-glycoprotein-mediated efflux .
Case Study 1: Enhanced Efficacy in Tumor Models
A study demonstrated that modified derivatives of Doxorubicin, including 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide, showed improved cytotoxicity against multidrug-resistant cancer cell lines compared to standard Doxorubicin. The results indicated a significant reduction in cell viability at lower concentrations, suggesting a potential for developing more effective treatment regimens .
Case Study 2: Mechanistic Insights into Apoptosis
In another investigation, the compound was used to elucidate the apoptotic pathways activated by Doxorubicin derivatives. Researchers found that the compound induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a lead compound for further development .
准备方法
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves multiple steps, starting from DoxorubicinThe reaction conditions often involve the use of solvents like DMSO and methanol
化学反应分析
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.
相似化合物的比较
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:
Doxorubicin: The parent compound, widely used as an antineoplastic agent.
Daunorubicin: Another anthracycline antibiotic with similar antineoplastic properties.
Epirubicin: A derivative of Doxorubicin with a different stereochemistry, leading to distinct pharmacological properties
These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.
生物活性
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound, identified by CAS No. 68168-15-0, is recognized primarily as an impurity of Doxorubicin. The biological activity of this compound is of interest due to its potential implications in cancer treatment and the pharmacological properties it may inherit from its parent compound.
Chemical Structure and Properties
The chemical structure of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide includes several functional groups that may influence its biological activity. The presence of trifluoroacetamide alters its pharmacokinetic profile compared to Doxorubicin.
Property | Value |
---|---|
Molecular Formula | C26H26ClN3O5 |
Molecular Weight | 487.95 g/mol |
CAS Number | 68168-15-0 |
Solubility | Soluble in organic solvents |
Stability | Sensitive to light and moisture |
In Vitro Studies
Limited in vitro studies have been conducted specifically on this compound. However, research on Doxorubicin indicates that modifications in the structure can lead to variations in cytotoxicity and resistance profiles.
- Cytotoxicity Assays : MTT assays have shown that anthracyclines can induce cell death in various cancer cell lines, with IC50 values varying based on structural modifications.
- Resistance Mechanisms : Studies suggest that compounds similar to Doxorubicin can interact with P-glycoprotein (P-gp), impacting drug efflux and resistance mechanisms in tumor cells.
Case Studies
Research has indicated that derivatives of Doxorubicin can enhance therapeutic efficacy while reducing cardiotoxicity. For instance, formulations that improve the delivery of Doxorubicin or its derivatives have shown promise in clinical trials:
- SP1049C : A formulation that combines Doxorubicin with Pluronic polymers demonstrated improved efficacy against advanced adenocarcinoma.
- NK911 : A PEG-polyaspartic acid nanomicelle formulation showed a partial response in metastatic pancreatic cancer patients.
These case studies highlight the potential for modified anthracyclines to overcome limitations associated with traditional Doxorubicin therapy.
属性
CAS 编号 |
68168-15-0 |
---|---|
分子式 |
C₂₉H₂₆F₃NO₁₁ |
分子量 |
621.51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。